Ammonium titanyl oxalate monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It appears as a white to light beige crystalline powder and is soluble in water . This compound is widely used in various fields, including photochemistry, materials science, and environmental science, due to its unique properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammonium titanyl oxalate monohydrate is typically synthesized through the reaction of titanium dioxide with oxalic acid in the presence of ammonium hydroxide. The reaction proceeds as follows: [ \text{TiO}_2 + 2 \text{C}_2\text{H}_2\text{O}_4 + 2 \text{NH}_4\text{OH} \rightarrow (NH_4)_2\text{TiO(C}_2\text{O}_4)_2 \cdot \text{H}_2\text{O} + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of titanium tetrachloride (TiCl₄) as a precursor. TiCl₄ is reacted with oxalic acid and ammonium hydroxide under controlled conditions to yield the desired product. The resulting solution is then subjected to crystallization, filtration, and drying to obtain pure this compound .

Análisis De Reacciones Químicas

Types of Reactions: Ammonium titanyl oxalate monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form titanium dioxide (TiO₂).

Reduction: It can be reduced to form lower oxidation state titanium compounds.

Substitution: It can undergo ligand exchange reactions with other oxalate or ammonium salts.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.

Substitution: Reactions are typically carried out in aqueous solutions at room temperature.

Major Products:

Oxidation: Titanium dioxide (TiO₂)

Reduction: Titanium(III) oxalate

Substitution: Various substituted oxalate complexes.

Aplicaciones Científicas De Investigación

Ammonium titanyl oxalate monohydrate has a wide range of applications in scientific research:

Photocatalysis: It is used as a photocatalyst for the degradation of organic pollutants in water and air.

Dye-Sensitized Solar Cells: It is employed in the fabrication of dye-sensitized solar cells (DSSCs) due to its ability to enhance light absorption and electron transfer.

Material Science: It is used in the synthesis of titanium-based nanomaterials and thin films.

Environmental Science: It is utilized in the removal of heavy metals and other contaminants from wastewater

Mecanismo De Acción

The mechanism of action of ammonium titanyl oxalate monohydrate primarily involves its ability to act as a photocatalyst. Upon exposure to light, it generates reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide anions (O₂•⁻). These ROS can oxidize and break down organic pollutants, making it effective for environmental cleanup. The titanium center in the compound plays a crucial role in the generation and transfer of electrons, facilitating the photocatalytic process .

Comparación Con Compuestos Similares

- Ammonium oxalate monohydrate

- Titanium ammonium oxalate

- Ammonium bis(oxalato)palladium(II) dihydrate

- Ferric ammonium oxalate

Comparison: Ammonium titanyl oxalate monohydrate is unique due to its titanium center, which imparts distinct photocatalytic properties. Unlike ammonium oxalate monohydrate, which lacks a metal center, this compound can participate in redox reactions and generate ROS. Compared to other metal oxalates, such as ammonium bis(oxalato)palladium(II) dihydrate, it is more commonly used in photocatalysis and environmental applications .

Propiedades

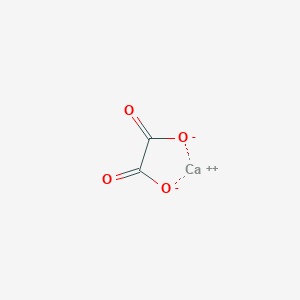

Fórmula molecular |

C4H12N2O10Ti |

|---|---|

Peso molecular |

296.01 g/mol |

Nombre IUPAC |

azane;oxalic acid;oxotitanium;hydrate |

InChI |

InChI=1S/2C2H2O4.2H3N.H2O.O.Ti/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);2*1H3;1H2;; |

Clave InChI |

NEZNIVWAEMNBAJ-UHFFFAOYSA-N |

SMILES canónico |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.N.N.O.O=[Ti] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)

![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)